![molecular formula C10H12N2 B2936473 6-(tert-Butyl)picolinonitrile CAS No. 284483-12-1](/img/structure/B2936473.png)
6-(tert-Butyl)picolinonitrile
Overview
Description
6-(tert-Butyl)picolinonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of picolinonitrile, where a tert-butyl group is attached to the sixth position of the pyridine ring
Mechanism of Action
Target of Action
It is known that the compound is a significant intermediate of 1h-indazole derivatives , which have been reported to have various biological activities .
Biochemical Pathways
The tert-butyl group, a component of the compound, is known to have unique reactivity patterns and is involved in various biosynthetic and biodegradation pathways .
Result of Action
As an intermediate of 1H-indazole derivatives, it may contribute to the diverse biological activities of these compounds, including anticancer, antiviral, antibacterial, and anti-inflammatory effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-(tert-Butyl)picolinonitrile . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets.
Preparation Methods
6-(tert-Butyl)picolinonitrile can be synthesized through several methods. One common synthetic route involves the reaction of pyridine, 2-(1,1-dimethylethyl)-, 1-oxide with trimethylsilyl cyanide. The reaction typically occurs in the presence of a catalyst and under controlled conditions to ensure high yield and purity . Another method involves the use of N,N-Dimethylcarbamoyl chloride in dichloromethane . Industrial production methods may vary, but they generally follow similar principles to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
6-(tert-Butyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki–Miyaura coupling reaction, it can form carbon-carbon bonds with various aryl or vinyl groups .
Scientific Research Applications
6-(tert-Butyl)picolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
6-(tert-Butyl)picolinonitrile can be compared with other picolinonitrile derivatives, such as:
2-Pyridinecarbonitrile: Lacks the tert-butyl group, leading to different reactivity and applications.
4-Methylpicolinonitrile: Has a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
6-Methylpicolinonitrile: Similar to this compound but with a smaller substituent, leading to different chemical behavior.
The uniqueness of this compound lies in its tert-butyl group, which provides distinct steric and electronic effects, making it valuable for specific synthetic applications and research purposes.
Biological Activity
6-(tert-Butyl)picolinonitrile is an organic compound with the molecular formula C10H12N2, characterized by the presence of a tert-butyl group at the sixth position of the pyridine ring. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as a precursor for various derivatives that exhibit pharmacological properties.
Target of Action
This compound serves as a significant intermediate in the synthesis of 1H-indazole derivatives, which are known for their diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects.
Biochemical Pathways
The tert-butyl group contributes to unique reactivity patterns that influence various biosynthetic and biodegradation pathways. This structural feature may enhance the compound's interaction with biological targets, potentially leading to increased efficacy in therapeutic applications.
Result of Action
As an intermediate in the synthesis of biologically active compounds, this compound may facilitate the development of new therapeutic agents that target specific diseases. Its role in synthesizing derivatives with enhanced bioactivity underscores its importance in drug discovery.
Biological Activity
Recent studies have highlighted the potential of this compound and its derivatives in various biological assays. For instance, its derivatives have shown promising results in inhibiting cancer cell proliferation and exhibiting anti-inflammatory properties. The synthesis and evaluation of these derivatives are critical for understanding their pharmacological profiles.
Table 1: Biological Activity of this compound Derivatives
Compound Name | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
This compound | Anticancer | TBD | |
4-Hydroxy-6-(tert-Butyl)picolinonitrile | Anti-inflammatory | TBD | |
1H-Indazole derivative | Antiviral | TBD |
Note: TBD indicates that specific IC50 values were not provided in the referenced studies.
Synthesis and Applications
The synthesis of this compound can be achieved through various methods, including reactions involving pyridine derivatives and cyanide sources under controlled conditions. Its application as a building block in organic synthesis allows for the creation of complex molecules with potential therapeutic effects .
Table 2: Synthesis Methods for this compound
Properties
IUPAC Name |
6-tert-butylpyridine-2-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-10(2,3)9-6-4-5-8(7-11)12-9/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTRGBQIDGXNHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=N1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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